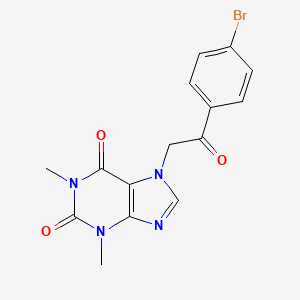
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with a molecular formula of C16H23ClN4O2S. This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable alkyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in an aqueous medium or KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 7-(3-Chloro-but-2-enyl)-8-heptylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(3-Chloro-but-2-enyl)-3-methyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-(3-Chloro-but-2-enyl)-8-hexylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substitutions, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets compared to similar compounds.
特性
分子式 |
C16H23ClN4O2S |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
7-[(Z)-3-chlorobut-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H23ClN4O2S/c1-4-5-6-7-10-24-16-18-13-12(21(16)9-8-11(2)17)14(22)19-15(23)20(13)3/h8H,4-7,9-10H2,1-3H3,(H,19,22,23)/b11-8- |
InChIキー |
NZBFYLHTRSLOAT-FLIBITNWSA-N |
異性体SMILES |
CCCCCCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
正規SMILES |
CCCCCCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)
![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)
![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)

![9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985982.png)
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
![({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
![Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11986009.png)
![3-cyclopropyl-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11986010.png)
